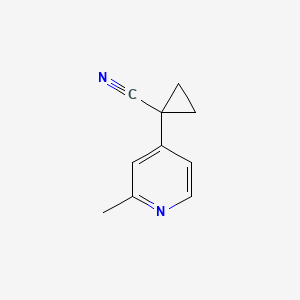
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by a cyclopropane ring attached to a pyridine ring, which is substituted with a methyl group at the 2-position and a nitrile group at the 4-position
Preparation Methods
The synthesis of 1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Pyridine Functionalization: The pyridine ring can be functionalized through various methods, including direct alkylation or metal-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide .
Scientific Research Applications
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2-Methylpyridin-4-yl)cyclopropane: Lacks the nitrile group, leading to different chemical reactivity and applications.
1-(2-Methylpyridin-4-yl)cyclopropanecarboxamide: Contains an amide group instead of a nitrile, affecting its biological activity and chemical properties.
1-(2-Methylpyridin-4-yl)cyclopropanecarboxylic acid:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural characteristics, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-8-6-9(2-5-12-8)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
InChI Key |
LOEPXGMJSWNYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


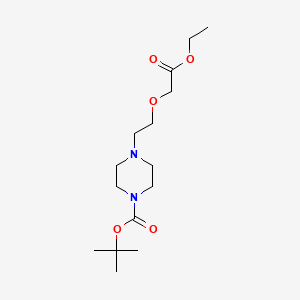
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)

![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
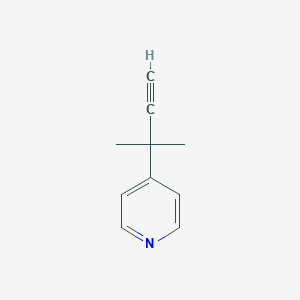
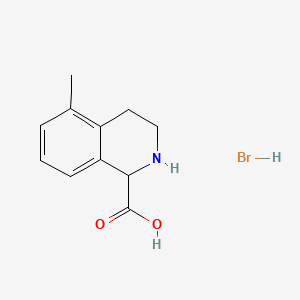
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
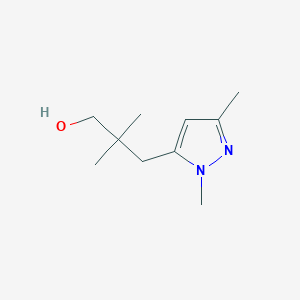
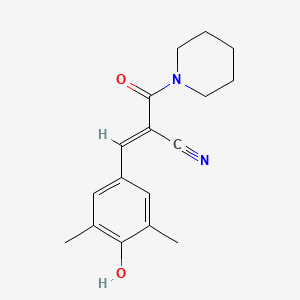

![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
